molecular formula C11H13NO B8454320 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one

3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one

Cat. No. B8454320
M. Wt: 175.23 g/mol
InChI Key: JJRKHORYSWKLFX-UHFFFAOYSA-N
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Patent
US05387710

Procedure details

To a solution of 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one (9.42 g) in a mixture of acetic acid (1.85 ml), conc. sulfuric acid (9.24 ml) and water (24.56 ml) was added portionwise a solution of sodium nitrate (4.08 g) in water (6.00 ml) with ice salt bath cooling and the whole was stirred for 1 hour. The solution was added to a solution of cuprous bromide (10.02 g) and sodium bromide (9.40 g) in a mixture of 47% hydrobromic acid (27.72 ml) and water (61.52 ml) at 75° C. and the whole was stirred for 0.5 hour. After cooling, ice water (100 ml) and chloroform (200 ml) were added to the mixture. The insoluble material was filtered off. The organic layer was separated and the aqueous layer was extracted with chloroform. The combined organic layer was washed with brine, dried over anhydrous sodium sulfate, and treated with active carbon (0.65 g). The solution was evaporated in vacuo and the residue was purified by column chromatography on silica gel with toluene as an eluent to give 3-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one (6.34 g).
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
9.24 mL
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
solvent
Reaction Step One
Name
Quantity
24.56 mL
Type
solvent
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
10.02 g
Type
reactant
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
27.72 mL
Type
solvent
Reaction Step Three
Name
Quantity
61.52 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH2:10][C:4]=2[CH:3]=1.S(=O)(=O)(O)O.[N+]([O-])([O-])=O.[Na+].[Br-:24].[Na+]>C(O)(=O)C.O.Br.C(Cl)(Cl)Cl>[Br:24][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH2:10][C:4]=2[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
9.42 g
Type
reactant
Smiles
NC1=CC2=C(CCCC(C2)=O)C=C1
Name
Quantity
9.24 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.85 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
24.56 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.08 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
cuprous bromide
Quantity
10.02 g
Type
reactant
Smiles
Name
Quantity
9.4 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
27.72 mL
Type
solvent
Smiles
Br
Name
Quantity
61.52 mL
Type
solvent
Smiles
O
Step Four
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the whole was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the whole was stirred for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
treated with active carbon (0.65 g)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel with toluene as an eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC2=C(CCCC(C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.34 g
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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